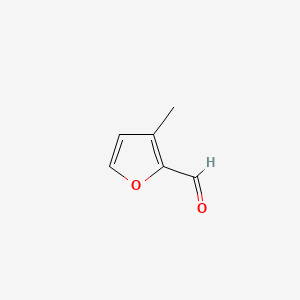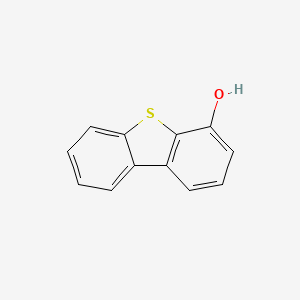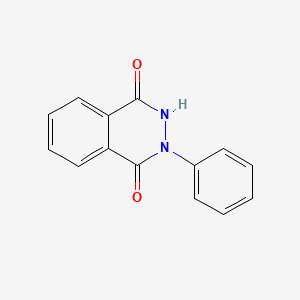
2-苯基-2,3-二氢邻苯二氮杂卓-1,4-二酮
描述
2-Phenyl-2,3-dihydrophthalazine-1,4-dione is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Phenyl-2,3-dihydrophthalazine-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2,3-dihydrophthalazine-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎应用
PDHP 已被发现具有潜在的抗炎特性。该应用意义重大,因为炎症是机体对有害刺激的生物学反应,是许多疾病的组成部分。 PDHP 可用于开发新的抗炎药物,这些药物可能比现有的药物更有效或副作用更少 .
抗菌特性
研究表明,PDHP 具有抗菌活性。在抗生素耐药性时代,这一点尤其重要,因为迫切需要新的抗菌剂。 PDHP 可能导致开发能够对抗耐药菌株的新型抗生素 .
抗癌活性
PDHP 在抗癌方面显示出希望,研究表明其对某些类型的癌细胞(如骨肉瘤和神经胶质瘤)有效。 从 PDHP 开发新的抗癌药物可以为患者提供替代治疗方法,并可能提高生存率 .
心血管疾病管理
PDHP 衍生物已被探索其在管理心血管疾病中的潜力。 鉴于全球心血管疾病负担,PDHP 可以帮助创造新的疗法,更有效地帮助管理心脏病 .
抗惊厥作用
PDHP 衍生物已被合成并评估其抗惊厥活性。这对治疗癫痫至关重要,癫痫是一种影响全世界数百万人的疾病。 PDHP 可以成为新的抗癫痫药物的基础,这些药物比现有药物更安全、更有效 .
农用化学品应用
农用化学品行业可以从 PDHP 的特性中受益,因为它已显示出可应用于该领域的活性。 从 PDHP 开发新的农用化学品可以导致更有效的害虫防治方法,并可能提高农业生产力 .
作用机制
Target of Action
2-Phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) is a pyridazine derivative that has been found to possess many biological properties . It has been reported to have very significant biological activities against osteosarcoma , glioma , hypolipidemic , and bacterials . It has also been suggested as a promising inhibitor of VEGFR2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed that pdhp interacts with its targets, such as vegfr2, leading to inhibition of the target’s function . This interaction can result in changes in cellular processes, such as inhibition of angiogenesis in the case of VEGFR2 inhibition .
Biochemical Pathways
PDHP affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting VEGFR2, it can affect the VEGF signaling pathway, which plays a key role in angiogenesis . The inhibition of this pathway can lead to reduced blood vessel formation, which is particularly relevant in the context of cancer treatment, where angiogenesis is a critical process for tumor growth and metastasis .
Pharmacokinetics
It has been suggested that pdhp exhibits good drug-likeness parameters , indicating that it may have favorable ADME properties. These properties can impact the bioavailability of PDHP, influencing its efficacy and safety profile.
Result of Action
The result of PDHP’s action is the modulation of the activity of its targets, leading to changes in the associated cellular processes. For example, the inhibition of VEGFR2 can lead to reduced angiogenesis , which can potentially slow down tumor growth in cancerous conditions. Furthermore, PDHP has been reported to have significant biological activities against various conditions, including osteosarcoma, glioma, and bacterial infections .
Action Environment
The action of PDHP can be influenced by various environmental factors. For instance, the pH value of the environment can affect the selectivity and yield of PDHP synthesis . Moreover, the reaction of PDHP synthesis in confined microdroplets yields only the important six-membered heterocyclic product PDHP . This suggests that the environment can play a crucial role in the action, efficacy, and stability of PDHP.
生化分析
Biochemical Properties
2-Phenyl-2,3-dihydrophthalazine-1,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to possess anti-inflammatory, antibacterial, anticancer, and cardiovascular properties . It interacts with enzymes involved in these pathways, modulating their activity and leading to therapeutic effects. The nature of these interactions often involves binding to the active sites of enzymes, inhibiting or activating their function.
Cellular Effects
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the proliferation and survival of cancer cells, such as osteosarcoma and glioma cells . It modulates signaling pathways involved in cell growth and apoptosis, leading to reduced tumor growth. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can alter gene expression patterns, impacting various cellular functions.
Molecular Mechanism
At the molecular level, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit or activate enzymes, leading to changes in metabolic pathways and cellular functions. For instance, it has been reported to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth . Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 2-Phenyl-2,3-dihydrophthalazine-1,4-dione has been observed to cause changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These findings highlight the importance of optimizing dosage for safe and effective use.
Metabolic Pathways
2-Phenyl-2,3-dihydrophthalazine-1,4-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, this compound can modulate the activity of enzymes involved in lipid metabolism, leading to changes in lipid levels and composition. Additionally, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione can affect the synthesis and degradation of other biomolecules, impacting overall metabolic balance.
Transport and Distribution
Within cells and tissues, 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, depending on its affinity for certain transporters and binding sites. The distribution of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione within the body can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Phenyl-2,3-dihydrophthalazine-1,4-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.
属性
IUPAC Name |
3-phenyl-2H-phthalazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)14(18)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORJGJIZSYQQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280097 | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-98-5 | |
| Record name | 5439-98-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyl-2,3-dihydrophthalazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
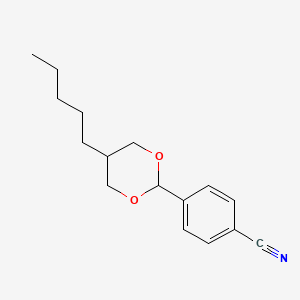
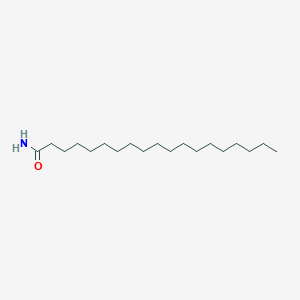
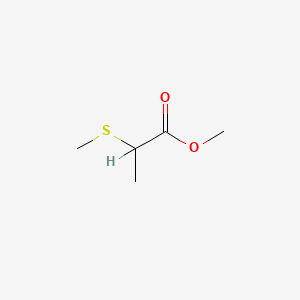

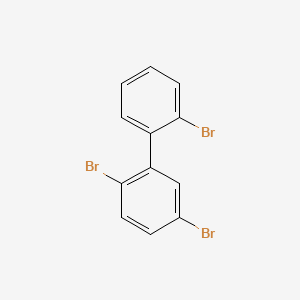
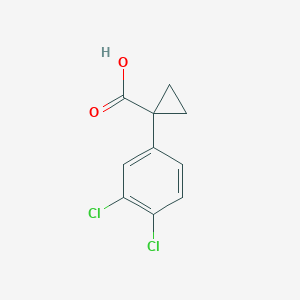
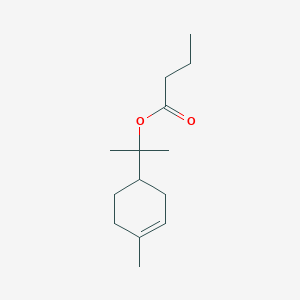

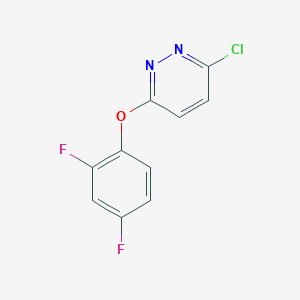
![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)

